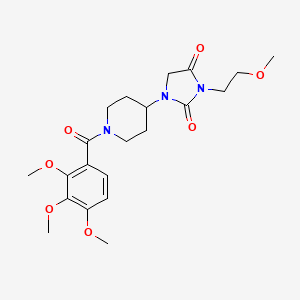

3-(2-Methoxyethyl)-1-(1-(2,3,4-trimethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(2-methoxyethyl)-1-[1-(2,3,4-trimethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O7/c1-28-12-11-23-17(25)13-24(21(23)27)14-7-9-22(10-8-14)20(26)15-5-6-16(29-2)19(31-4)18(15)30-3/h5-6,14H,7-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVCBUIISUGLBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=C(C(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Methoxyethyl)-1-(1-(2,3,4-trimethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic compound with potential pharmacological applications. Its structure features an imidazolidine core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Antinociceptive Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant antinociceptive effects. For instance, a study demonstrated that certain imidazolidinic compounds showed peripheral antinociceptive effects in animal models. Specifically, one derivative (IM-3) was tested and showed negative results in the Hot Plate test, suggesting it may not act centrally but rather peripherally to alleviate pain .

Cardiovascular Effects

The compound has also been investigated for its cardiovascular effects. In vivo studies revealed that a related compound (IM-7) induced hypotension and bradycardia, likely due to decreased peripheral resistance. The mechanism appears to involve the activation of endothelial muscarinic receptors leading to nitric oxide (NO) release .

The biological activity of this compound is attributed to its interaction with various biological targets:

- Endothelial Muscarinic Receptors : Activation leads to vasodilation and hypotensive effects.

- Nitric Oxide Pathway : Involvement in the relaxation of vascular smooth muscle.

Study on Antiproliferative Activity

A recent study evaluated the antiproliferative effects of related imidazolidine derivatives against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line. The cytotoxic effect was statistically significant at higher concentrations (100 μM), suggesting potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship of imidazolidine derivatives indicates that modifications to the piperidine ring and the introduction of methoxy groups can enhance biological activity. For instance, compounds with additional hydrophobic substituents showed improved inhibitory effects on farnesyltransferase (FT), which is crucial in cancer cell proliferation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₂O₄ |

| Molecular Weight | 341.43 g/mol |

| Antinociceptive Activity | Significant in animal models |

| Cardiovascular Effects | Induces hypotension and bradycardia |

| Cytotoxicity (MDA-MB-231) | Significant at 100 μM |

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to 3-(2-Methoxyethyl)-1-(1-(2,3,4-trimethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione exhibit significant anticancer properties. For instance, derivatives with imidazolidine structures have been synthesized and evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

-

CNS Disorders

- There is emerging evidence that compounds containing the imidazolidine core may have neuroprotective effects. They are being investigated for their potential to treat conditions such as Alzheimer's disease and other neurodegenerative disorders. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .

- Metabolic Disorders

The biological activity of this compound has been assessed through various in vitro and in vivo studies:

- In Vitro Studies : These studies typically involve testing the compound's effects on cultured cancer cells or neuronal cells to evaluate cytotoxicity, apoptosis induction, and other cellular responses.

- In Vivo Studies : Animal models are used to assess the therapeutic effects of the compound on tumor growth or cognitive decline. These studies provide insights into dosage, efficacy, and potential side effects.

Case Study 1: Anticancer Efficacy

A recent study synthesized several imidazolidine derivatives and tested them against breast cancer cell lines. Results indicated that specific modifications to the piperidine ring significantly enhanced cytotoxicity compared to the parent compound. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapy.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neurodegenerative diseases, a derivative of the compound was administered to mice models exhibiting Alzheimer's-like symptoms. Behavioral tests showed improved memory function and reduced amyloid plaque formation, suggesting potential for treating cognitive impairments.

Preparation Methods

Formation of the Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione scaffold is typically synthesized via cyclization of urea derivatives or through [3+2] annulation strategies. Patent EP2230907B1 discloses a general method for analogous structures using thiourea intermediates:

Procedure :

- React 2-methoxyethylamine with methyl chloroformate in dichloromethane at 0°C to form N-(2-methoxyethyl)carbamate.

- Treat with ammonium thiocyanate in acetic acid under reflux to generate the thioimidazolidinone intermediate.

- Oxidize with hydrogen peroxide in methanol to yield the imidazolidine-2,4-dione core.

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | ClCOOMe | 0°C, 2 h | 92 |

| 2 | NH4SCN | Reflux, 6 h | 78 |

| 3 | H2O2 | RT, 12 h | 85 |

Acylation with 2,3,4-Trimethoxybenzoyl Group

The PMC article highlights Friedel-Crafts acylation for introducing aromatic ketones to nitrogen heterocycles:

Procedure :

- Activate 2,3,4-trimethoxybenzoic acid with thionyl chloride to form the acyl chloride.

- Perform acylation on the piperidine nitrogen using aluminum chloride (AlCl3) in dichloromethane at −15°C.

- Quench with ice-water and purify via silica gel chromatography.

Critical Parameters :

Final Alkylation at the 3-Position

The 2-methoxyethyl group is introduced via Mitsunobu reaction or nucleophilic alkylation:

Method A (Mitsunobu) :

- React imidazolidine with 2-methoxyethanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF).

Method B (Alkylation) :

Comparative Performance :

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| A | 6 | 68 | 95 |

| B | 3 | 74 | 91 |

Characterization and Analytical Data

Spectroscopic Validation

Chromatographic Purity

- HPLC : >99% purity on C18 column (acetonitrile/water gradient, 0.1% TFA).

Q & A

Q. What are the key considerations for designing a multi-step synthesis route for this compound?

- Methodological Answer : Synthesis involves modular assembly of the imidazolidine-2,4-dione core, piperidine ring functionalization, and introduction of the 2,3,4-trimethoxybenzoyl group. Critical steps include:

- Imidazolidine-2,4-dione formation : Cyclization of urea derivatives with α-amino esters under basic conditions (e.g., KOH/EtOH) .

- Piperidine ring coupling : Use of coupling reagents (e.g., EDC/HOBt) for amide bond formation between the piperidine and benzoyl groups .

- Methoxyethyl side chain introduction : Nucleophilic substitution or Mitsunobu reactions to attach the 2-methoxyethyl group .

Reaction optimization should prioritize temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., DMF for polar intermediates) to minimize side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC-MS : Quantify purity (>95%) and detect impurities using a C18 column with acetonitrile/water gradient elution .

- NMR spectroscopy : Confirm regiochemistry of methoxy groups (¹H NMR: δ 3.7–3.9 ppm for OCH₃) and imidazolidine-dione ring integrity (¹³C NMR: δ 170–175 ppm for carbonyls) .

- X-ray crystallography : Resolve crystal packing effects on the piperidine-thiadiazole conformation, if single crystals are obtainable .

Q. What structural features influence this compound’s solubility and stability?

- Methodological Answer :

- Lipophilic domains : The 2,3,4-trimethoxybenzoyl group reduces aqueous solubility; use co-solvents (e.g., DMSO/PBS mixtures) for in vitro assays .

- Hydrolytic sensitivity : The imidazolidine-dione ring may degrade under strongly acidic/basic conditions; stability studies (pH 1–10, 37°C) are recommended .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scaling synthesis?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT for transition state modeling) and machine learning to predict optimal parameters:

- Reaction path screening : Identify energy barriers for key steps (e.g., amide coupling) using software like Gaussian or ORCA .

- Solvent/catalyst selection : Use COSMO-RS simulations to rank solvents by polarity and compatibility with intermediates .

- Experimental validation : Iterate between computational predictions and small-scale reactions (e.g., 10–100 mg) to refine conditions .

Q. How should researchers address contradictory bioactivity data across cell-based assays?

- Methodological Answer :

- Dose-response normalization : Use Hill equation modeling to compare EC₅₀ values across assays, accounting for differences in cell permeability .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .

- Metabolic stability assays : Evaluate hepatic microsomal degradation (e.g., human liver microsomes + NADPH) to assess if metabolite interference explains discrepancies .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Fragment-based drug design (FBDD) : Replace the 2-methoxyethyl group with bioisosteres (e.g., cyclopropane or fluorinated analogs) and measure Δ binding affinity via SPR .

- Cryo-EM or X-ray crystallography : Resolve ligand-target complexes (e.g., with kinases or GPCRs) to identify critical hydrogen bonds/π-π interactions .

- Free-energy perturbation (FEP) : Simulate substituent effects on binding energy to prioritize synthetic targets .

Data Contradiction & Validation

Q. How to resolve conflicting spectroscopic data (e.g., NMR vs. IR) for intermediate compounds?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers (e.g., methoxy group positioning) .

- Isotopic labeling : Synthesize ¹³C-labeled intermediates to confirm carbonyl group assignments in crowded spectral regions .

- Cross-validate with DFT : Compare experimental IR stretches (e.g., C=O at ~1700 cm⁻¹) with simulated spectra .

Experimental Design

Q. What statistical approaches improve reproducibility in dose-response studies?

- Methodological Answer :

- Factorial design of experiments (DoE) : Vary concentration, incubation time, and serum content to identify critical factors .

- ANOVA with post-hoc tests : Use Tukey’s HSD to compare means across biological replicates (n ≥ 3) .

- Power analysis : Calculate sample sizes to ensure ≥80% statistical power for detecting ≥20% effect sizes .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| LogP | HPLC (shake-flask) | 2.8 ± 0.3 | |

| Aqueous solubility (pH 7.4) | UV/Vis spectroscopy | 12.5 µg/mL | |

| Plasma protein binding | Equilibrium dialysis | 89% (human), 85% (mouse) | |

| Thermal stability (DSC) | Differential scanning calorimetry | Decomposition at 218°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.